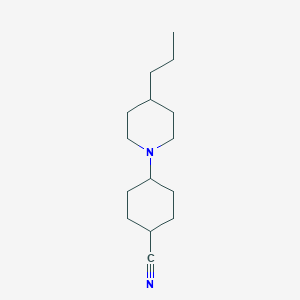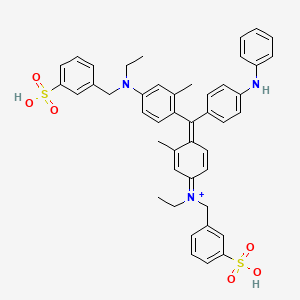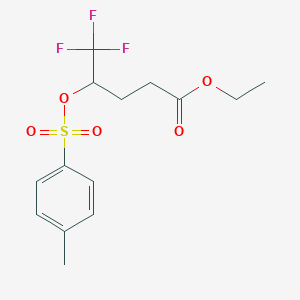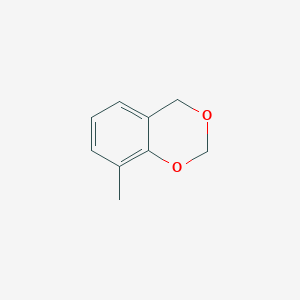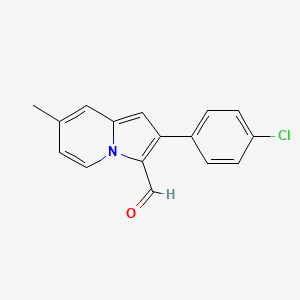
2-(4-Chlorophenyl)-7-methylindolizine-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenyl)-7-methylindolizine-3-carbaldehyde is a chemical compound belonging to the indolizine family. Indolizines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of a chlorophenyl group and a carbaldehyde functional group in this compound enhances its reactivity and potential for various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)-7-methylindolizine-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chloroaniline with suitable aldehydes and ketones under acidic or basic conditions can lead to the formation of the desired indolizine derivative .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency . Purification methods like column chromatography are often used to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2-(4-Chlorophenyl)-7-methylindolizine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of 2-(4-Chlorophenyl)-7-methylindolizine-3-carboxylic acid.
Reduction: Formation of 2-(4-Chlorophenyl)-7-methylindolizine-3-methanol.
Substitution: Formation of various substituted indolizine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(4-Chlorophenyl)-7-methylindolizine-3-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: Its derivatives have shown potential in biological assays and can be used to study enzyme interactions and cellular processes.
Mecanismo De Acción
The mechanism of action of 2-(4-Chlorophenyl)-7-methylindolizine-3-carbaldehyde involves its interaction with specific molecular targets. The indolizine core can bind to various receptors and enzymes, modulating their activity. The presence of the chlorophenyl group enhances its binding affinity and specificity. The compound can interfere with cellular pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Indole Derivatives: Compounds like indole-3-carboxaldehyde and indole-3-acetic acid share structural similarities and biological activities with 2-(4-Chlorophenyl)-7-methylindolizine-3-carbaldehyde.
Thiazole Derivatives: Compounds containing the thiazole ring, such as thiazole-4-carboxaldehyde, also exhibit diverse biological activities.
Uniqueness: this compound is unique due to the combination of the indolizine core with a chlorophenyl group and an aldehyde functional group. This unique structure imparts distinct reactivity and biological properties, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
558424-59-2 |
|---|---|
Fórmula molecular |
C16H12ClNO |
Peso molecular |
269.72 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-7-methylindolizine-3-carbaldehyde |
InChI |
InChI=1S/C16H12ClNO/c1-11-6-7-18-14(8-11)9-15(16(18)10-19)12-2-4-13(17)5-3-12/h2-10H,1H3 |
Clave InChI |
XAVUTOMSZIFKDY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=CC(=C(N2C=C1)C=O)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


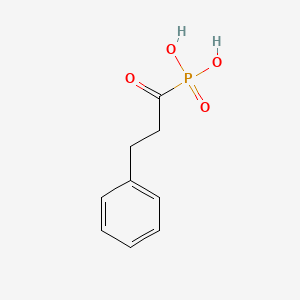
![2-(1,3-Benzodioxol-5-yl)-4-[(3,4-dimethylphenyl)imino]-4H-1-benzopyran-6-ol](/img/structure/B14150733.png)
![3,3-Dimethyl-1-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}butan-2-one](/img/structure/B14150739.png)
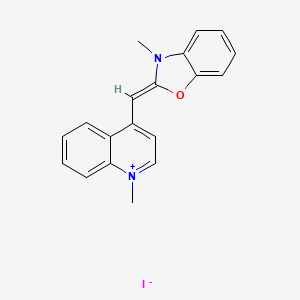
![N-[4-({4-[(4-acetylpiperazin-1-yl)carbonyl]benzyl}sulfamoyl)phenyl]acetamide](/img/structure/B14150743.png)
![3-[3-(2,4-Dinitrophenoxy)-2-hydroxypropyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B14150748.png)
![4-(2-{[(1,3-dioxo-2-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}phenoxy)benzene-1,2-dicarboxylic acid](/img/structure/B14150755.png)
![4,4a(2),6,6a(2)-Tetramethyl[1,1a(2)-biphenyl]-2,2a(2)-diol](/img/structure/B14150765.png)
![Triethyl[(6-methoxy-4-methylbicyclo[4.1.0]hept-3-en-1-yl)oxy]silane](/img/structure/B14150773.png)
